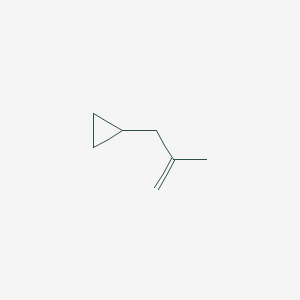

(2-Methylprop-2-en-1-yl)cyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Methylprop-2-en-1-yl)cyclopropane” is a chemical compound with the molecular formula C7H12 . It is also known by other names such as 2,2-dimethylvinyl cyclopropane and 2-methylprop-1-enylcyclopropane .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring with a 2-methylprop-1-en-1-yl group attached . More detailed structural information may be available in specific databases or scientific literature.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 96.17 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass are 96.093900383 g/mol . The topological polar surface area is 0 Ų . The compound has one rotatable bond .

Scientific Research Applications

Chemical Synthesis and Structural Analysis :

- The cyclopropane ring can be effectively used in restricting the conformation of biologically active compounds to investigate bioactive conformations (Kazuta et al., 2002).

- Cyclopropanation reactions involving cyclopropanes have been studied for their application in synthesizing various compounds with an asymmetric cyclopropane structure (Gimazetdinov et al., 2017).

Polymerization and Material Science :

- Radical homopolymerization of certain cyclopropanes can occur with the opening of the cyclopropane ring, leading to polymers with specific properties like a high glass transition temperature (Moszner et al., 2003).

- Photopolymerization of certain cyclopropane derivatives can result in low volume shrinkage of polymers, making them potentially useful in applications like dental composites (Contreras et al., 2015).

Medicinal Chemistry and Drug Development :

- Cyclopropane-based compounds have been identified as potent agonists for specific receptors, highlighting their potential in drug discovery (Kazuta et al., 2003).

- The Lewis acid-catalyzed ring-opening of certain cyclopropane derivatives has been applied in the synthesis of drugs targeting specific neurotransmitter reuptake inhibitors (Lifchits & Charette, 2008).

Green Chemistry Applications :

- Research into "green" methodologies for the synthesis of cyclopropane-type inhibitors for the maturation of fruits or vegetables has been explored, highlighting the environmental applications of these compounds (Fryźlewicz et al., 2021).

Mechanism of Action

Target of Action

This compound is structurally similar to certain pyrethroids , which typically target voltage-gated sodium channels in the nervous system of insects . .

Mode of Action

If it behaves like related pyrethroids, it might interact with its targets by altering the normal function of sodium channels, leading to overstimulation of the nervous system . .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical pathways . They can be grouped into two major pathways based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The downstream effects of these pathways are diverse and depend on the specific context and biological system.

Result of Action

If it acts similarly to related pyrethroids, it might cause overstimulation of the nervous system, leading to paralysis and death in insects . .

properties

IUPAC Name |

2-methylprop-2-enylcyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-6(2)5-7-3-4-7/h7H,1,3-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWDDTPRVMNSTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)

![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)

![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)

![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)